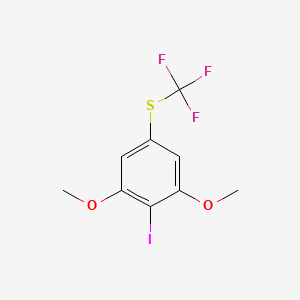

1,3-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene

Beschreibung

1,3-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a benzene ring substituted with two methoxy groups (positions 1 and 3), an iodine atom (position 2), and a trifluoromethylthio (SCF₃) group (position 5). The iodine atom contributes to its utility in cross-coupling reactions, making it a valuable intermediate in synthetic chemistry.

Eigenschaften

Molekularformel |

C9H8F3IO2S |

|---|---|

Molekulargewicht |

364.13 g/mol |

IUPAC-Name |

2-iodo-1,3-dimethoxy-5-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C9H8F3IO2S/c1-14-6-3-5(16-9(10,11)12)4-7(15-2)8(6)13/h3-4H,1-2H3 |

InChI-Schlüssel |

NYRMMEBPUBVXDV-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1I)OC)SC(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods

Starting Material: 1,3-Dimethoxybenzene

1,3-Dimethoxybenzene is commercially available or can be synthesized via methylation of resorcinol. It serves as the substrate for further functionalization.

Introduction of the Trifluoromethylthio Group (-SCF3)

Aryne Chemistry Approach

- Arynes generated from silyl aryl triflates or halides react with bis(trifluoromethyl)disulfide to afford trifluoromethylthio-substituted arenes.

- This method tolerates various functional groups including methoxy and halides.

- For example, 1-iodo-3,4,5-trimethoxy-2-(dimethylsilyl)benzene reacts with bis(trifluoromethyl)disulfide to give the corresponding trifluoromethylthio product in 82% isolated yield.

This approach can be adapted to prepare 1,3-dimethoxy-2-iodo-5-(trifluoromethylthio)benzene by appropriate choice of aryne precursor.

Photoredox Catalysis

- Visible light photoredox catalysis using tris(bipyridine)ruthenium(II) dichloride hexahydrate as catalyst, ammonium persulfate as oxidant, and N-chloramines or N-chlorosuccinimide as reagents in acetonitrile/water solvent mixture.

- Irradiation with blue LEDs (455 nm) for 16 hours promotes trifluoromethylthiolation.

- This method provides moderate to good yields (~74%) with high functional group tolerance including methoxy substituents.

Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Directed lithiation + iodination | 1,3-Dimethoxybenzene, n-BuLi, I2, -50 °C to RT | ~50-60 | Requires inert atmosphere, low temperature |

| NCS chlorination + halogen exchange | 1,3-Dimethoxybenzene, NCS, n-BuLi, 1,2-dimethoxyethane | ~70-75 | Chlorination step; halogen exchange needed |

| Aryne trifluoromethylthiolation | Silyl aryl triflate/halide, bis(trifluoromethyl)disulfide | ~80-85 | High regioselectivity, compatible with methoxy |

| Photoredox trifluoromethylthiolation | Ru(bpy)3Cl2, (NH4)2S2O8, NCS/N-chloramines, blue LED, MeCN/H2O | ~74 | Mild conditions, visible light catalysis |

Experimental Data and Analysis

Characterization

- The final product is characterized by NMR, GC-MS, and elemental analysis.

- NMR spectra confirm the presence of methoxy groups, aromatic protons, and trifluoromethylthio substituent.

- GC-FID and GC-MS confirm purity and molecular weight matching C9H9F3IO3S (molecular weight ~ 388 g/mol).

- Elemental analysis matches calculated values for iodine and sulfur content.

Solubility and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C9H9F3IO3S |

| Molecular Weight | ~388 g/mol |

| Solubility | Moderate in organic solvents |

| Log P (octanol/water) | ~3.4 (consensus) |

| Stability | Stable under inert atmosphere |

Summary and Recommendations

- The preparation of 1,3-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene is best achieved via a multi-step sequence starting from 1,3-dimethoxybenzene.

- Directed lithiation followed by electrophilic iodination provides regioselective introduction of iodine.

- The trifluoromethylthio group is efficiently introduced via aryne chemistry or photoredox catalysis methods, both providing good yields and functional group tolerance.

- Reaction conditions require inert atmosphere, low temperatures for lithiation, and controlled irradiation for photoredox steps.

- Purification typically involves silica gel chromatography and recrystallization.

- The overall synthetic route balances yield, selectivity, and operational simplicity.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the trifluoromethylthio group.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

1,3-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is involved in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene involves its ability to participate in various chemical reactions. The iodine atom and trifluoromethylthio group are key functional groups that enable the compound to undergo substitution, oxidation, and coupling reactions. These reactions are facilitated by the electron-withdrawing nature of the trifluoromethylthio group, which enhances the reactivity of the benzene ring .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Their Effects

Key Analogues

- 1-Iodo-3-(trifluoromethoxy)benzene (CAS 198206-33-6): Replaces the SCF₃ group with a trifluoromethoxy (OCF₃) group, increasing polarity but reducing lipophilicity (cLogP decreases by ~2 units compared to SCF₃ analogues) .

- 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene (CAS 2366994-47-8): Substitutes SCF₃ with OCF₃ and adds a nitro group, further enhancing electron-withdrawing effects and reactivity .

- 1,3-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene (CAS 1803715-33-4): Replaces one methoxy group with a difluoromethoxy (OCHF₂) group, balancing lipophilicity and metabolic stability .

Comparative Data Table

Electronic and Pharmacological Implications

- Trifluoromethylthio (SCF₃) vs. Trifluoromethoxy (OCF₃): The SCF₃ group in the target compound imparts higher lipophilicity (cLogP ~3.5) compared to OCF₃ analogues (cLogP ~1.5), enhancing membrane permeability and bioavailability .

- Methoxy vs. Difluoromethoxy Substituents:

- Difluoromethoxy (OCHF₂) groups in analogues like CAS 1803715-33-4 improve resistance to oxidative metabolism compared to methoxy groups, extending half-life in biological systems .

Biologische Aktivität

1,3-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene (CAS No. 1804517-99-4) is an organic compound notable for its unique structural features, including iodine, methoxy, and trifluoromethylthio substituents. These functional groups contribute to its chemical reactivity and potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C9H8F3IO2S

- Molar Mass : 364.12 g/mol

- Density : 1.81 g/cm³

- Boiling Point : Approximately 280 °C

The trifluoromethylthio group enhances the compound's ability to engage in hydrogen bonding and van der Waals interactions, which can significantly influence its pharmacokinetic properties and biological activity .

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of iodine and trifluoromethylthio groups in 1,3-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene suggests potential interactions with biological targets.

Potential Biological Activities:

- Antimicrobial Activity : The compound may exhibit inhibitory effects against certain bacterial strains due to its halogenated structure.

- Anticancer Properties : Similar compounds have shown promise in cancer treatment by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The methoxy groups may contribute to anti-inflammatory properties through modulation of inflammatory pathways.

Table 1: Comparison of Biological Activities in Related Compounds

Mechanistic Insights

The mechanism of action for compounds similar to 1,3-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene typically involves:

- Interference with DNA Synthesis : Halogenated compounds often disrupt DNA replication in microbial cells.

- Induction of Reactive Oxygen Species (ROS) : This can lead to oxidative stress in cancer cells, promoting apoptosis.

- Modulation of Inflammatory Cytokines : Methoxy groups may influence cytokine production, reducing inflammation.

Safety and Toxicology

According to safety data sheets, the compound exhibits potential hazards including acute toxicity via ingestion and skin irritation . Proper handling procedures should be followed to mitigate risks during laboratory use.

Q & A

Q. What are the common synthetic routes for preparing 1,3-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene?

The synthesis typically involves sequential functionalization of a benzene core. Key steps include:

- Iodination : Electrophilic iodination of 1,3-dimethoxybenzene using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions to introduce the iodine substituent .

- Trifluoromethylthio introduction : The trifluoromethylthio (-SCF₃) group is introduced via nucleophilic substitution or transition-metal-catalyzed coupling. For example, copper-mediated reactions with (trifluoromethylthio)silver or sulfur sources (e.g., S₈) and difluorocarbene precursors may be employed .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol or dichloromethane) ensures >95% purity .

Q. How can researchers characterize the purity and structure of this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Confirm methoxy (δ ~3.8 ppm for OCH₃), aromatic protons (δ ~6.5–7.5 ppm), and the absence of impurities.

- FT-IR : Verify C-I (500–600 cm⁻¹) and SCF₃ (1050–1150 cm⁻¹) stretches.

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 378.0).

- Chromatography : HPLC (C18 column, methanol/water mobile phase) assesses purity .

Q. What are the critical storage conditions to ensure compound stability?

- Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent iodine loss or oxidation of the SCF₃ group.

- Avoid exposure to moisture or light, which may hydrolyze methoxy groups or degrade the trifluoromethylthio moiety .

Advanced Research Questions

Q. How can researchers optimize the yield of the trifluoromethylthio group introduction?

- Reaction conditions : Use anhydrous solvents (THF, DMF) and catalytic Cu(I) salts (e.g., CuSCF₃) to enhance electrophilicity.

- Temperature control : Reactions at –10°C to 0°C minimize side reactions (e.g., demethylation or SCF₃ decomposition) .

- Substrate activation : Pre-functionalize the benzene ring with electron-withdrawing groups (e.g., nitro) to direct electrophilic substitution .

Q. What mechanistic insights explain contradictions in reported synthetic yields?

- Competing pathways : The SCF₃ group may undergo hydrolysis or desulfurization under acidic conditions, reducing yields.

- Metal coordination : Copper intermediates may form stable complexes with methoxy groups, slowing the substitution kinetics.

- Resolution : Use kinetic studies (e.g., in situ NMR) to identify rate-limiting steps. Adjust stoichiometry of Cu catalysts or employ alternative ligands (e.g., phenanthroline) to suppress side reactions .

Q. How should researchers address discrepancies in spectroscopic data across studies?

- Replication : Reproduce synthesis and characterization under identical conditions.

- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for unambiguous structural confirmation.

- Data triangulation : Cross-validate results with multiple methods (e.g., IR, MS, elemental analysis) .

Q. What strategies enable regioselective functionalization of the benzene ring?

- Directing groups : Methoxy groups act as ortho/para directors, favoring iodination at the 2-position.

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for –OH groups) to direct SCF₃ introduction .

Methodological Best Practices

8. Designing experiments to study substituent effects on reactivity:

- Comparative synthesis : Prepare analogs with varying substituents (e.g., –OCH₃ vs. –NO₂) and compare reaction rates/yields.

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict electronic effects and transition states .

9. Validating synthetic protocols for reproducibility:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.